![molecular formula C19H23NO2 B7512423 cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone
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Overview
Description
Cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine family of organic compounds and has been shown to have significant biochemical and physiological effects.
Mechanism of Action
The mechanism of action of cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been shown to have an affinity for the cannabinoid receptor CB1, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone in lab experiments is its well-established synthesis method, which allows for the production of high yields and purity of the final product. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research on cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its potential use in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is a complex process that involves several steps. The first step is the preparation of 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-one, which is then reacted with cyclohex-3-en-1-ylmagnesium bromide to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
Cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-22-18-9-7-15(8-10-18)16-11-13-20(14-12-16)19(21)17-5-3-2-4-6-17/h2-3,7-11,17H,4-6,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVWBJRTUUPYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCN(CC2)C(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
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